ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are known for their chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including the compound , can be confirmed using spectroscopic techniques . These techniques include IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied . For instance, it was found that compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be characterized using various techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) discusses the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds exhibit cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, highlighting the potential therapeutic applications of such molecular frameworks (Rahmouni et al., 2016).
Antihypertensive Agents : Another study focused on the synthesis of certain new 1,2,4-triazolopyrimidines with potential antihypertensive activity. This research underscores the versatility of triazolopyrimidine structures in developing therapeutic agents (Bayomi et al., 1999).
Chemical Synthesis and Molecular Design
Nitrogen-Bridged C-Nucleosides : Research by Khadem et al. (1989) on the synthesis of nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate showcases the synthetic routes to create complex nucleoside analogs, which are crucial in medicinal chemistry and drug design (Khadem et al., 1989).
Mycobacterium Tuberculosis GyrB Inhibitors : A study by Jeankumar et al. (2013) on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlights the importance of hybrid molecular frameworks in targeting bacterial enzymes, potentially offering new avenues for antibacterial drug development (Jeankumar et al., 2013).
Spectral and Molecular Docking Analyses
- Spectral, DFT/B3LYP, and Molecular Docking Analyses : The work by Sert et al. (2020) on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate demonstrates the use of computational and spectral analyses in understanding the molecular properties and potential biological interactions of complex molecules, offering insights into their applications in drug design and discovery (Sert et al., 2020).
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-Triazole derivatives, including “ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various targets such as the aromatase enzyme and ATF4 and NF-kB proteins . These targets play crucial roles in cellular processes like cell growth, inflammation, and stress responses.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that it may form hydrogen bonds with its targets , leading to changes in their activity. This interaction could potentially alter the function of the target proteins, affecting the cellular processes they are involved in .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which could potentially improve the pharmacokinetics, pharmacological, and toxicological properties of the compound .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been reported to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-2-31-21(30)15-5-7-17(8-6-15)26-20(29)16-4-3-9-27(11-16)18-10-19(24-13-23-18)28-14-22-12-25-28/h5-8,10,12-14,16H,2-4,9,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLZVKKAIULOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.